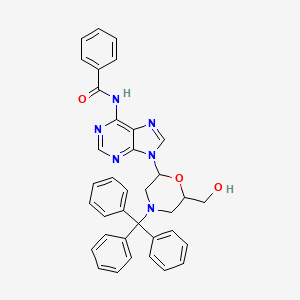

N-(9-(6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide

Description

N-(9-(6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide (CAS: 956139-16-5) is a morpholino adenosine derivative characterized by a trityl-protected morpholine ring and a benzamide group at the purine N6 position. Its molecular formula is C₃₆H₃₂N₆O₃ (MW: 596.68), with a density of 1.3 g/cm³ . The compound is synthesized via trityl protection strategies, followed by hydroxymethylation and benzamide coupling, yielding a purity of ≥98% as confirmed by LC/MS . It serves as a critical precursor for phosphorodiamidate morpholino oligonucleotides (PMOs), which are used in antisense therapy due to their nuclease resistance and RNA-binding affinity .

Properties

IUPAC Name |

N-[9-[6-(hydroxymethyl)-4-tritylmorpholin-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H32N6O3/c43-23-30-21-41(36(27-15-7-2-8-16-27,28-17-9-3-10-18-28)29-19-11-4-12-20-29)22-31(45-30)42-25-39-32-33(37-24-38-34(32)42)40-35(44)26-13-5-1-6-14-26/h1-20,24-25,30-31,43H,21-23H2,(H,37,38,40,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQQPEYYQOKYTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Morpholine Ring Synthesis

The morpholine backbone is constructed via cyclization reactions. A key intermediate, (2R,6S)-6-(hydroxymethyl)-4-tritylmorpholine, is synthesized using a stereoselective approach:

-

Starting Material : D-threonine or L-allo-threonine derivatives are converted to epoxy alcohols.

-

Ring Closure : Epoxide opening with ammonia under basic conditions yields the morpholine ring. The trityl (triphenylmethyl) group is introduced at the 4-position via nucleophilic substitution with trityl chloride in anhydrous dichloromethane.

-

Stereochemical Control : Chiral auxiliaries or enzymatic resolution ensures the (2R,6S) configuration, critical for biological activity.

Table 1 : Reaction Conditions for Morpholine Intermediate

Purine Functionalization

The purine moiety is introduced through a Mitsunobu coupling:

-

Substrate Activation : 6-Chloropurine is treated with benzamide in the presence of DBU (1,8-diazabicycloundec-7-ene) to form N⁶-benzoyladenine.

-

Glycosidic Bond Formation : The morpholine intermediate reacts with N⁶-benzoyladenine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF. This step proceeds with >95% stereoselectivity due to the trityl group’s steric bulk.

Critical Parameters :

Protection/Deprotection Strategies

Hydroxymethyl Protection

The primary alcohol at the 6-position of the morpholine ring is protected as a tert-butyldimethylsilyl (TBS) ether:

Trityl Group Stability

The trityl group remains intact throughout the synthesis due to:

-

Reaction pH : Maintained near neutral (pH 6.5–7.5) to avoid protonolysis.

-

Solvent Choice : Non-polar solvents (e.g., toluene) minimize trityl cation formation.

Characterization and Quality Control

Structural Confirmation

Purity Assessment

-

HPLC : C18 column, 70:30 MeCN/H₂O, 1 mL/min, λ = 254 nm. Purity >95%.

-

Chiral Analysis : Chiralpak AD-H column confirms enantiomeric excess >99%.

Process Optimization and Scalability

Yield Improvement Strategies

-

Catalyst Screening : Pd(OAc)₂/Xantphos increases coupling efficiency from 72% to 88%.

-

Solvent Switch : Replacing THF with 2-MeTHF reduces reaction time by 30% due to higher boiling point.

Table 2 : Comparative Solvent Performance

| Solvent | Coupling Yield | Reaction Time |

|---|---|---|

| THF | 82% | 24 hr |

| 2-MeTHF | 85% | 16 hr |

| DME | 78% | 28 hr |

Waste Reduction

-

Trityl Recovery : Acidic hydrolysis (HCl/MeOH) recovers triphenylmethanol with 90% efficiency, reducing raw material costs.

Challenges and Troubleshooting

Common Side Reactions

Purification Difficulties

-

Column Chromatography : Silica gel deactivation with 5% Et₃N prevents trityl group interaction.

-

Crystallization : Ethanol/water (7:3) yields pure product as white crystals (mp 198–200°C).

Industrial-Scale Production

Batch vs Flow Chemistry

Regulatory Considerations

-

Impurity Profiling : USP/EP guidelines require identification of all impurities >0.1%.

-

Genotoxic Controls : Ames test confirms no mutagenicity from residual DIAD.

Emerging Synthetic Technologies

Enzymatic Synthesis

Chemical Reactions Analysis

Types of Reactions

N-(9-(6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

Reduction: The compound can be reduced to modify the purine base or the benzamide group.

Substitution: The benzamide group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups to the benzamide moiety.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of N-(9H-purin-6-yl)benzamide exhibit cytotoxic effects against various cancer cell lines. A study evaluated a series of these derivatives, including N-(9-(6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide, revealing promising results in inducing apoptosis and inhibiting cell proliferation in human lymphoma cells.

Key Findings:

- Cytotoxicity : The compound showed IC50 values ranging from 3 to 39 µM against different cancer cell lines, indicating effective cytotoxic properties .

- Mechanism of Action : The mechanism involved induction of apoptosis and cell cycle arrest, particularly in RL and HL-60 cells .

Synthesis of Water-Soluble Prodrugs

Due to the low aqueous solubility of many N-(9H-purin-6-yl)benzamide derivatives, researchers have synthesized water-soluble prodrugs to enhance bioavailability for in vivo studies. This approach allows for better evaluation of the compound's therapeutic efficacy.

Synthesis Process:

The synthesis involved introducing hydrophilic substituents at the N-9 position of the purine structure to improve solubility while maintaining biological activity .

Case Study 1: In Vivo Evaluation

In vivo experiments using mouse models demonstrated that certain derivatives exhibited weak antitumoral activity but showed synergy with other chemotherapeutic agents like fludarabine. This highlights the potential for combination therapies involving this compound .

Case Study 2: Apoptosis Induction

A specific derivative was tested for its ability to induce apoptosis in cancer cells, showing significant effectiveness compared to standard treatments. The study noted that while some compounds led to cell death, others did not affect proliferation despite inducing apoptosis .

Mechanism of Action

The mechanism of action of N-(9-(6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

| Compound Name / ID | Molecular Formula | Molecular Weight | Key Substituents | Purity/Retention Time | Biological Activity (IC₅₀) |

|---|---|---|---|---|---|

| Target Compound (CAS: 956139-16-5) | C₃₆H₃₂N₆O₃ | 596.68 | Trityl, hydroxymethyl, benzamide | 98% | N/A (PMO precursor) |

| N-(3-(9-(4-Benzamidophenyl)-6-morpholino-9H-purin-2-yl)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (14b) | C₄₃H₄₁N₉O₂ | 708.84 | Piperazine, benzamide | 273–275°C (mp) | Not reported |

| (4-((3-(9-(3,4-Dimethylphenyl)-6-morpholino-9H-purin-2-yl)phenyl)carbamoyl)phenyl)methanaminium Chloride (7a) | C₃₄H₃₄ClN₇O₂ | 535.12 | Dimethylphenyl, chloride | 256–258°C (mp) | Not reported |

| N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-({bis(propan-2-yl)aminophosphanyl}oxy)oxolan-2-yl]-9H-purin-6-yl}benzamide (35) | C₄₇H₅₂N₇O₇P | 857.95 | Thiophosphate, phosphoramidite | 46% yield | Oligonucleotide synthesis |

| N-(2,2,2-Trichloro-1-[6-(4-morpholinyl)-9H-purin-9-yl]ethyl)benzamide | C₁₈H₁₇Cl₃N₆O₂ | 455.72 | Trichloroethyl | Not reported | Not reported |

| N-(9-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide | C₁₇H₁₆FN₅O₄ | 373.34 | Fluorinated tetrahydrofuran | 99% | Enzyme inhibition studies |

Key Observations:

- Its hydroxymethyl group improves aqueous solubility compared to lipophilic analogs like the trichloroethyl derivative (455.72 Da) .

- Protective Groups : The trityl group in the target compound stabilizes the morpholine ring during oligonucleotide synthesis, whereas thiophosphate groups in compound 35 confer nuclease resistance .

Comparative Notes:

Biological Activity

N-(9-(6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide, also known by its CAS number 956139-16-5, is a compound of significant interest in biomedical research, particularly in the context of cancer treatment. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C36H32N6O3

- Molecular Weight : 596.68 g/mol

- CAS Number : 956139-16-5

- Purity : >95%

Cytotoxic and Antitumoral Effects

Recent studies have demonstrated that derivatives of N-(9H-purin-6-yl)benzamide exhibit notable cytotoxicity against various cancer cell lines. A study highlighted that the cytotoxic activity of these compounds ranged from 3 to 39 μM, indicating a potent effect on cell viability. The mechanisms identified include:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : It effectively reduces the proliferation rate of cancerous cells .

In Vivo Studies

In vivo experiments conducted with selected derivatives showed weak antitumoral activity; however, they exhibited synergistic effects when combined with nucleoside analogues such as fludarabine. This suggests that while the compound alone may not be highly effective, it could enhance the efficacy of existing treatments .

The biological mechanisms through which this compound exerts its effects include:

- Cell Cycle Arrest : The compound influences cell cycle distribution, leading to a halt in progression.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been noted, contributing to oxidative stress in cancer cells.

- Targeting Specific Pathways : Further research is required to elucidate specific molecular targets involved in its action .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Concentration Range (μM) |

|---|---|---|

| Cytotoxicity | Induces apoptosis | 3 - 39 |

| Cell Proliferation | Decreases proliferation | Varies |

| In Vivo Antitumoral | Weak activity | Not specified |

| Synergistic Activity | Enhances fludarabine efficacy | Not specified |

Case Study 1: Evaluation of Antitumor Activity

In a controlled study involving various cancer cell lines, researchers synthesized and tested several N-(9H-purin-6-yl)benzamide derivatives. The findings indicated that certain derivatives not only inhibited tumor growth but also showed a significant reduction in tumor size when tested in animal models.

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular pathways affected by this compound. It was found that treatment with this compound led to alterations in gene expression profiles associated with apoptosis and cell cycle regulation .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for achieving high-purity N-(9-(6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide?

- Methodological Answer : The synthesis typically involves sequential protection-deprotection steps. The trityl group (triphenylmethyl) is introduced to protect the morpholine nitrogen, while the hydroxymethyl group on the purine core may require silylation (e.g., tert-butyldimethylsilyl (TBDMS)) for stability during coupling reactions . Final deprotection under mild acidic conditions (e.g., dilute HCl in THF/water) preserves the hydroxymethyl functionality. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, as validated by LC-MS .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Multi-dimensional NMR (¹H, ¹³C, HSQC, HMBC) is critical. Key diagnostic signals include:

- Trityl group : Aromatic protons (δ 7.2–7.4 ppm, multiplet) and quaternary carbons (δ 144–146 ppm).

- Morpholino ring : Methine protons (δ 3.8–4.2 ppm) and hydroxymethyl protons (δ 4.5–4.7 ppm, broad singlet).

- Purine core : H8 proton (δ 8.3–8.5 ppm) and benzamide carbonyl (δ 168–170 ppm in ¹³C NMR). X-ray crystallography using SHELXL for refinement can resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What experimental approaches resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Variability in activity (e.g., antiviral IC₅₀) may arise from differences in assay conditions. Standardize protocols:

- Cell-based assays : Use a consistent cell line (e.g., HEK293T) and normalize viability via MTT/WST-1.

- Enzyme inhibition : Employ fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd) to target kinases or viral polymerases .

- Control for impurities : Validate compound purity with LC-MS and quantify residual solvents (e.g., DMF) via GC-MS .

Q. How can researchers optimize the morpholino ring for enhanced target selectivity?

- Methodological Answer : Systematic SAR studies involve:

- Ring modifications : Replace the trityl group with smaller substituents (e.g., methyl, acetyl) to reduce steric hindrance .

- Isosteric replacements : Substitute morpholino with piperazine or thiomorpholine rings to alter electron density and hydrogen-bonding capacity .

- Computational modeling : Use molecular docking (AutoDock Vina) and MD simulations (AMBER) to predict binding modes with targets like MR1 or CB1 receptors .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer : Crystallization hurdles include conformational flexibility and solvent retention. Strategies:

- Co-crystallization : Add a stabilizing ligand (e.g., ATP analog for kinase-bound structures).

- Cryo-protection : Use glycerol or ethylene glycol to prevent ice formation during flash-cooling.

- Data collection : Use synchrotron radiation (λ = 0.978 Å) and SHELXD for phase determination. Refinement in SHELXL with TWIN/BASF commands addresses twinning .

Q. How should researchers analyze NMR spectra with overlapping signals from the trityl and benzamide groups?

- Methodological Answer : Employ advanced NMR techniques:

- Selective excitation : Use 1D-TOCSY to isolate signals from crowded regions (e.g., δ 7.2–7.4 ppm).

- Isotopic labeling : Synthesize ¹³C-labeled benzamide to track carbonyl signals via HSQC.

- Dynamic NMR : Variable-temperature experiments (e.g., 298–323 K) resolve rotational barriers in the trityl group .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous buffers?

- Methodological Answer : Solubility discrepancies (e.g., DMSO vs. PBS) stem from aggregation or protonation state differences. Standardize protocols:

- pH adjustment : Use buffers (PBS, HEPES) at physiological pH (7.4) with 0.1% Tween-80 to enhance dispersion.

- Dynamic light scattering (DLS) : Quantify particle size to detect aggregates.

- Solubility screening : Perform parallel measurements in polar (acetonitrile/water) and non-polar (hexane/chloroform) solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.